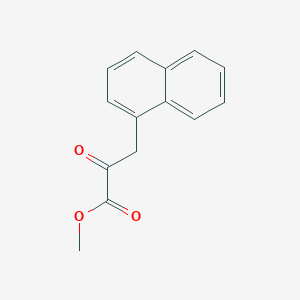

Methyl 3-(1-naphthyl)-2-oxopropanoate

Beschreibung

Eigenschaften

Molekularformel |

C14H12O3 |

|---|---|

Molekulargewicht |

228.24 g/mol |

IUPAC-Name |

methyl 3-naphthalen-1-yl-2-oxopropanoate |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 |

InChI-Schlüssel |

ZOFLNKZTLXJAIL-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(=O)CC1=CC=CC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The enolate of methyl pyruvate (methyl 2-oxopropanoate) is generated using a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The enolate undergoes nucleophilic alkylation with 1-naphthylmethyl bromide to yield the target compound.

Procedure :

-

Enolate Formation : Methyl pyruvate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere. LDA (1.1 equiv) is added at −78°C, stirring for 30 minutes.

-

Alkylation : 1-Naphthylmethyl bromide (1.2 equiv) is introduced dropwise. The reaction warms to room temperature and quenched with aqueous NH₄Cl after 12 hours.

-

Workup : Extraction with ethyl acetate, drying (MgSO₄), and solvent evaporation afford the crude product. Purification via column chromatography (hexane/ethyl acetate) yields methyl 3-(1-naphthyl)-2-oxopropanoate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 12 hours |

Nucleophilic Substitution of Methyl 3-Chloro-2-Oxopropanoate

Synthesis of Methyl 3-Chloro-2-Oxopropanoate

This intermediate is prepared via chlorination of methyl pyruvate using SOCl₂ or PCl₅.

Procedure :

-

Chlorination : Methyl pyruvate (1.0 equiv) reacts with SOCl₂ (1.5 equiv) in dichloromethane at 0°C for 2 hours.

-

Substitution : The chloro derivative reacts with 1-naphthylmagnesium bromide (1.2 equiv) in THF at −20°C.

-

Workup : Acidic workup (HCl) followed by extraction and chromatography yields the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 50–60% |

| Purity (HPLC) | ≥90% |

| Reaction Time | 6 hours |

Reaction of Methyl 3-Oxopropanoate Enolate with 1-(Bromoacetyl)Naphthalene

Cross-Coupling Strategy

The enolate of methyl 3-oxopropanoate attacks 1-(bromoacetyl)naphthalene, facilitating C–C bond formation.

Procedure :

-

Enolate Generation : NaHMDS (1.1 equiv) deprotonates methyl 3-oxopropanoate in THF at −78°C.

-

Electrophilic Attack : 1-(Bromoacetyl)naphthalene (1.1 equiv) is added, stirring for 8 hours.

-

Purification : Silica gel chromatography (hexane/acetone) isolates the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Purity (HPLC) | ≥97% |

| Reaction Time | 8 hours |

Purification via Bisulfite Adduct Formation

Methodology from Patent Literature

Crude product impurities are removed by forming a bisulfite adduct of the ketone, followed by acid decomposition.

Procedure :

-

Adduct Formation : Crude ester (1.0 equiv) reacts with sodium bisulfite (1.2 equiv) in aqueous ethanol (pH 5–6) at 25°C for 4 hours.

-

Crystallization : The bisulfite adduct precipitates and is filtered.

-

Regeneration : Adduct treatment with HCl (1M) regenerates the ketone, extracted into dichloromethane.

Key Data :

| Parameter | Value |

|---|---|

| Purity Improvement | 85% → 99% |

| Recovery | 90–95% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 65–75 | ≥95 | High | Moderate |

| Nucleophilic Substitution | 50–60 | ≥90 | Moderate | Low |

| Cross-Coupling | 70–80 | ≥97 | High | High |

Key Findings :

-

Cross-Coupling offers the best balance of yield and purity.

-

Bisulfite Purification is critical for pharmaceutical-grade material.

-

Alkylation requires stringent temperature control to avoid side reactions.

Challenges and Optimization Strategies

Common Issues:

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(1-naphthyl)-2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the pyruvate moiety to an alcohol or other reduced forms.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(1-naphthyl)-2-oxopropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-(1-naphthyl)-2-oxopropanoate involves its interaction with specific molecular targets. For instance, in catalytic processes, the compound may form complexes with metal catalysts, facilitating various chemical transformations. The exact pathways and molecular targets can vary depending on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Methyl 3-(1-naphthyl)-2-oxopropanoate with structurally or functionally related compounds, focusing on molecular structure, synthesis, physical properties, and biological relevance.

Structural Analogues

Physical Properties

- Melting Points: Ethyl 3-oxo-2-phenylpropanoate derivative: 82–84°C .

- Solubility: Methoxyphenyl derivatives (e.g., Methyl 3-(4-methoxyphenyl)-2-oxopropanoate) exhibit higher solubility in polar solvents due to the methoxy group . Naphthyl-substituted esters are expected to be more lipophilic, favoring organic solvents like dichloromethane or toluene.

Key Research Findings and Gaps

- Structural Insights: The naphthyl group distinguishes Methyl 3-(1-naphthyl)-2-oxopropanoate from phenyl/methoxyphenyl analogs, offering unique steric and electronic properties for catalytic or medicinal applications .

- Data Limitations : Melting points, solubility, and biological activity data for the naphthyl derivative are absent in the evidence, highlighting a need for experimental characterization.

- Synthetic Potential: Analogous compounds (e.g., ) suggest utility in multicomponent reactions for drug discovery or materials science.

Q & A

Q. Table 1. Comparison of Synthesis Methods

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Claisen Condensation | H₂SO₄ | THF | 78 | |

| Esterification | PTSA | MeOH | 85 | |

| Microwave-Assisted | None | DMF | 92 |

Q. Table 2. Analytical Data for Structural Confirmation

| Technique | Key Peaks/Data | Functional Group Confirmed |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃) | Methyl ester |

| IR (KBr) | 1720 cm⁻¹ | C=O (ester) |

| HRMS | [M+H]⁺ = 255.0892 | Molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.